N-((4-(3-chlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide
Description
This compound is a 1,2,4-triazole derivative featuring a 3-chlorophenyl group at position 4, a thioxo (S=O) moiety at position 5, and a 4-methoxyphenylacetamide side chain via a methylene bridge. The presence of electron-withdrawing (Cl) and electron-donating (OCH₃) groups may influence its electronic properties, solubility, and receptor-binding affinity.
Properties
IUPAC Name |
N-[[4-(3-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2S/c1-25-15-7-5-12(6-8-15)9-17(24)20-11-16-21-22-18(26)23(16)14-4-2-3-13(19)10-14/h2-8,10H,9,11H2,1H3,(H,20,24)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXFQUGQZYOUFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC2=NNC(=S)N2C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(3-chlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazole ring, introduction of the chlorophenyl and methoxyphenyl groups, and the final acetamide formation. Common reagents used in these reactions include hydrazine derivatives, chlorinated aromatic compounds, and methoxy-substituted benzene derivatives. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance efficiency and scalability. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-((4-(3-chlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Structural Features
The compound features several notable structural elements:
- Thioxo Group : This functional group enhances the compound's reactivity and biological interactions.
- Triazole Ring : Known for its biological significance, the triazole ring contributes to the compound's potential as a pharmaceutical agent.
- Chlorophenyl and Methoxyphenyl Substituents : These aromatic groups influence the compound's chemical properties and activity.
Research indicates that N-((4-(3-chlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide exhibits various biological activities:
Anticancer Properties
The compound has shown promise as a lead for developing new anticancer agents. Studies suggest that derivatives of 5-thioxo-1H-1,2,4-triazole can inhibit tumor growth and induce apoptosis in cancer cells. The presence of the thioxo group may enhance these effects by promoting reactive oxygen species (ROS) generation within cancer cells.
Antimicrobial Activity
The compound also displays moderate antimicrobial properties. Its structural components allow it to interact with bacterial cell membranes and inhibit growth. The chlorinated aromatic moiety has been linked to increased antimicrobial effectiveness against various pathogens.
Synthesis and Modification
The synthesis of this compound typically involves several synthetic steps:
- Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives.
- Introduction of Substituents : The chlorophenyl and methoxyphenyl groups are introduced via electrophilic aromatic substitution.
- Amidation : The final step involves coupling with acetic acid derivatives to form the amide bond.
These synthetic pathways allow for modifications that can enhance biological activity or alter pharmacokinetic properties.
Case Studies and Research Findings
Several studies have evaluated the efficacy of compounds related to this compound:
| Study | Findings |
|---|---|
| Research on Triazole Derivatives | Demonstrated significant antioxidant and anticancer activity against human glioblastoma and breast cancer cell lines. |
| Antimicrobial Activity Assessment | Showed effectiveness against various bacterial strains, indicating potential for development as an antimicrobial agent. |
| Structure-Activity Relationship Studies | Explored modifications to enhance potency and selectivity towards cancer cells while minimizing toxicity to normal cells. |
Mechanism of Action
The mechanism of action of N-((4-(3-chlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs include:
2-{[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide ():
- Differs in the position of the chlorine substituent (4-chlorophenyl vs. 3-chlorophenyl) and the presence of a sulfanyl (–S–) group instead of thioxo (S=O).
- The 4-chlorophenyl group may enhance π-π stacking interactions in hydrophobic pockets, while the sulfanyl group could reduce hydrogen-bonding capacity compared to thioxo .
The benzylidene imine group introduces rigidity, which may stabilize binding to enzymatic targets .
Pharmacological Activity Trends
While explicit activity data for the target compound is scarce, analogs highlight structure-activity relationships (SARs):
- Thioxo vs.
- Chlorophenyl Position : 3-Chlorophenyl (target) vs. 4-chlorophenyl () alters dipole moments and steric interactions. Meta-substitution may reduce symmetry, favoring binding to asymmetric active sites.
- Methoxyphenyl vs. Trimethoxyphenyl : The single 4-methoxyphenyl group in the target compound balances hydrophobicity and polarity, whereas trimethoxyphenyl () increases solubility but may introduce metabolic instability due to higher oxidative susceptibility .
Physicochemical Properties
*Estimated using ChemDraw (2025).
Biological Activity
N-((4-(3-chlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a triazole ring and thioxo functional group, suggests diverse biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The compound features:
- Thioxo group : Contributing to its reactivity and potential biological interactions.
- Triazole ring : Known for its pharmacological significance.
- Chlorophenyl and methoxyphenyl groups : These substitutions enhance chemical diversity and influence biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts:
Anticancer Activity
Preliminary studies indicate that derivatives of triazoles exhibit significant anticancer properties. The compound is hypothesized to interact with proteins involved in cancer pathways. For instance:
- MTT Assays : Used to evaluate cytotoxicity against cancer cell lines such as U-87 (human glioblastoma) and MDA-MB-231 (triple-negative breast cancer). Results suggested higher cytotoxicity against U-87 cells compared to MDA-MB-231 .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial effects:
- Similar Compounds : Research on related thioxo-triazole derivatives has shown promising antibacterial activity against various pathogens, including drug-resistant strains .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the compound's efficacy:
| Structural Feature | Biological Activity |
|---|---|
| Thioxo group | Enhances reactivity |
| Triazole ring | Anticancer properties |
| Methoxy substitution | Moderate antimicrobial activity |
Case Studies and Research Findings
- Synthesis and Screening : A study synthesized various thioxo-triazole derivatives, demonstrating that modifications at specific positions significantly influenced their biological activities. Some derivatives exhibited higher potency against Gram-positive bacteria than standard antibiotics like vancomycin .
- Antioxidant Activity : Research indicates that compounds with similar structures can exhibit antioxidant properties surpassing those of well-known antioxidants like ascorbic acid. This suggests that this compound may also possess antioxidant capabilities .
- Molecular Docking Studies : These studies are essential for elucidating the interaction mechanisms of the compound with biological targets. Preliminary docking studies suggest favorable binding affinities to proteins involved in cancer progression and microbial resistance .
Q & A
Q. What are the critical synthetic steps and optimized reaction conditions for this compound?
The synthesis involves multi-step reactions, including cyclization of triazole-thione precursors and subsequent functionalization. Key steps include:
- Condensation : Reaction of substituted phenylacetamide intermediates with thiocarbazide derivatives under reflux in ethanol.
- Cyclization : Acid-catalyzed cyclization to form the 1,2,4-triazole-3-thiol core.
- Purification : Column chromatography or recrystallization to isolate the final product. Optimization requires precise control of temperature (60–80°C), solvent (DMF or ethanol), and reaction time (6–12 hours). Thin Layer Chromatography (TLC) is used to monitor progress, and Nuclear Magnetic Resonance (NMR) confirms purity .
Q. Which spectroscopic techniques are essential for structural confirmation?
- ¹H/¹³C NMR : Identifies proton environments (e.g., methoxy, chlorophenyl, and acetamide groups) and carbon backbone.
- IR Spectroscopy : Confirms functional groups (e.g., C=O at ~1650 cm⁻¹, S-H at ~2550 cm⁻¹).
- Mass Spectrometry (MS) : Validates molecular weight (e.g., via ESI-MS or MALDI-TOF). Cross-referencing these methods ensures structural integrity .
Advanced Research Questions
Q. How can contradictions in biological activity data between this compound and its analogs be resolved?
Discrepancies often arise from substituent effects (e.g., chloro vs. methoxy groups) or assay conditions. Strategies include:
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing 3-chlorophenyl with fluorophenyl) and compare IC₅₀ values.
- In Vitro/In Vivo Correlation : Validate activity across multiple cell lines or animal models.
- Statistical Analysis : Use ANOVA to assess significance of differences in activity data .
Q. What computational methods predict target interactions and binding affinities?
- Molecular Docking : Tools like AutoDock Vina simulate binding to enzymes (e.g., kinases) by analyzing hydrogen bonds and hydrophobic interactions.
- Molecular Dynamics (MD) : GROMACS or AMBER assess binding stability over time (e.g., 100 ns simulations).
- Pharmacophore Modeling : Identify critical moieties (e.g., triazole-thione) for activity using Schrödinger Suite. Preliminary docking studies suggest strong binding to kinase active sites .
Q. How is crystallographic refinement applied to determine the 3D structure?
- Data Collection : High-resolution X-ray diffraction (XRD) at synchrotron facilities.
- Refinement : SHELXL refines atomic coordinates and thermal parameters using least-squares minimization.
- Visualization : ORTEP-3 generates thermal ellipsoid plots to validate stereochemistry. For example, the thioxo group’s orientation can be confirmed via electron density maps .
Q. What strategies improve reaction yield and purity in multi-step synthesis?
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility.
- Catalyst Screening : Use p-toluenesulfonic acid for efficient cyclization.
- In-Line Monitoring : TLC tracks byproduct formation; quenching reactions at 85–90% conversion minimizes impurities .
Q. How are stability issues under varying pH/light addressed during handling?
- pH Stability : Store solutions in buffered conditions (pH 6–8) to prevent hydrolysis of the acetamide group.
- Light Sensitivity : Use amber glassware and conduct experiments under UV-filtered light.
- Thermal Degradation : Lyophilization preserves solid-state stability at –20°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
